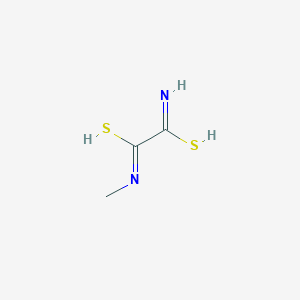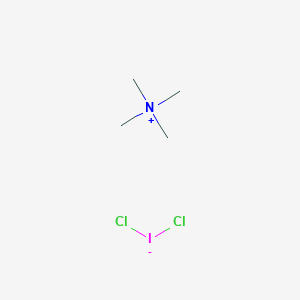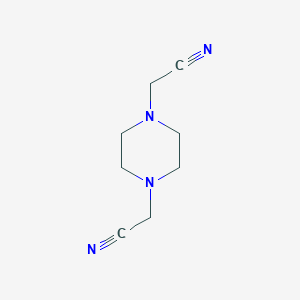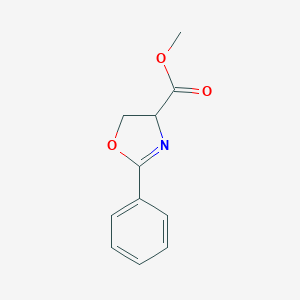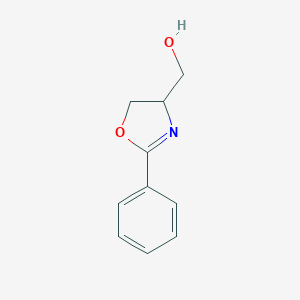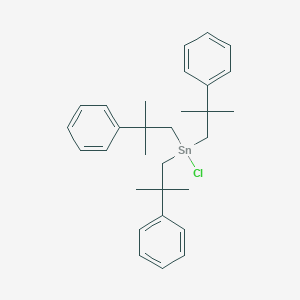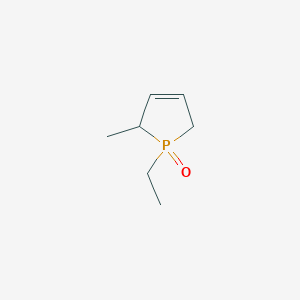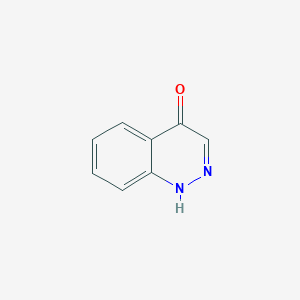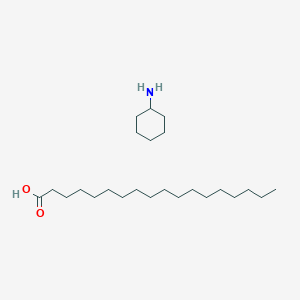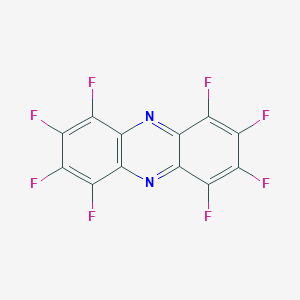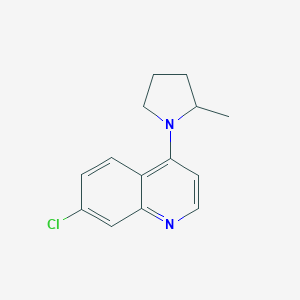
4-(2-甲基-1-吡咯基)-7-氯喹啉
描述
The compound "4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been the subject of extensive synthetic studies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, substitution, and functional group transformations. For instance, the synthesis of pyrroloquinoline derivatives can be achieved through methods such as the sequential [3 + 2] cycloaddition/oxidative aromatization reactions catalyzed by methylene blue with fluorescent light irradiation under an oxygen atmosphere, yielding moderate to good yields of the desired products . Another approach involves the conversion of nitrophenols into nitroquinolines, followed by reduction and cyclization to form tetrahydropyrroloquinolines, which can be further modified to yield various derivatives . Additionally, the synthesis of pyrroloisoquinolines can be accomplished by treating pyrroloisoquinolines with acetyl chloride and dimethylsulfoxide (DMSO) at ambient temperature, leading to methylene-bridged derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the crystal structure of a styrylquinoline derivative reveals a coplanar conformation with the benzene ring and quinoline in a trans configuration, indicating the potential for planar molecular geometries in these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For instance, pyrrolo[2,1-a]isoquinoline derivatives can be synthesized through 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles, demonstrating complete regioselectivity and high facial selectivity . Moreover, a formal [2+1+1+1] cycloaddition mediated by molecular iodine has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines, with DMSO serving as the methylene source .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the introduction of a chloro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The antioxidant properties of certain quinoline derivatives have been investigated, with some compounds demonstrating the ability to reduce lipid peroxidation levels or exhibit nitric oxide scavenging activity . These properties are crucial for the potential therapeutic applications of quinoline derivatives.
科学研究应用
-
Application in Bromodomain Inhibition
- Summary of Application : This compound is used as a selective inhibitor of the YEATS domain of MLLT1 and MLLT3 . It shows selectivity for YEATS2/4 domains and over all bromodomains .
- Methods of Application : The compound is typically dissolved in DMSO or ethanol to prepare stock solutions . The specific concentration used can vary depending on the experiment.
- Results or Outcomes : The IC50 values for MLLT1 and MLLT3 are 150 and 254 nM, respectively . It shows selectivity for YEATS2/4 domains and over all bromodomains (CERC2 IC50 > 40 μM) .
属性
IUPAC Name |
7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYORBDCAYLXAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline | |
CAS RN |
6281-58-9 | |
| Record name | 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NX 357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-METHYL-1-PYRROLIDYL)-7-CHLOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5338U255D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



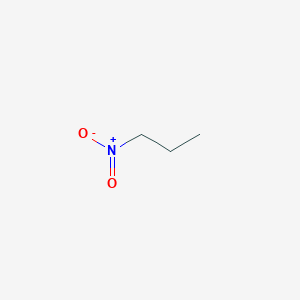
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)
